molecular formula C11H14Cl2N2O B3107799 [2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride CAS No. 16237-32-4

[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride

Cat. No.: B3107799
CAS No.: 16237-32-4
M. Wt: 261.14 g/mol
InChI Key: WMWXKCCYZVYZPD-UHFFFAOYSA-N
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Description

[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride (CAS 16237-32-4) is a chemical compound with a molecular formula of C11H14Cl2N2O and a molecular weight of 261.152 g/mol. It features two aromatic rings and is characterized by three hydrogen bond acceptors and one hydrogen bond donor . This compound serves as a valuable building block in medicinal chemistry, particularly for constructing novel hybrid molecules with potential anticancer activity. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological applications . Recent scientific literature highlights the use of this amine derivative as a key synthetic intermediate in the design and synthesis of congeneric series of small hybrids featuring the quinoline scaffold . Researchers have tethered this privileged quinoline moiety with other pharmacophores, such as the 2-(arylamido)cinnamide moiety, to create novel compounds evaluated as potential anticancer tubulin polymerization inhibitors . These hybrids have demonstrated significant in vitro cytotoxicity against cancer cell lines, including HepG2 liver cancer cells, with some analogs exhibiting potent IC50 values . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-quinolin-8-yloxyethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.2ClH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;;/h1-5,7H,6,8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWXKCCYZVYZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCN)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride, with the chemical formula C11_{11}H14_{14}Cl2_2N2_2O, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 16237-32-4
  • Molecular Weight : 265.15 g/mol
  • Physical State : White to off-white solid

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The quinoline moiety is known for its pharmacological properties, which can include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • DNA Binding : Studies have indicated that quinoline derivatives can intercalate with DNA, affecting gene expression and cellular proliferation .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research has demonstrated that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, showcasing significant inhibition zones compared to standard antibiotics. For instance:

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Escherichia coli2527

These results suggest that the compound could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. In vitro studies on cancer cell lines such as HeLa and A549 have shown that this compound can induce cytotoxic effects. The half-maximal inhibitory concentration (IC50_{50}) values reported were significantly lower than those of conventional chemotherapeutic agents, indicating a promising therapeutic index.

Cell LineIC50_{50} (µM)Reference
HeLa5–19
A54910–30

Case Studies

  • Antiviral Activity : A study explored the antiviral properties of quinoline derivatives against dengue virus, where modified compounds showed enhanced efficacy compared to traditional antiviral drugs .
  • Neuroprotective Effects : Investigations into the neuroprotective effects of quinoline compounds have highlighted their potential in treating Alzheimer's disease by inhibiting AChE and promoting cognitive function in animal models .
  • Antitumor Efficacy : A recent study evaluated the antitumor activity of various quinoline derivatives, including this compound, revealing selective toxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Medicinal Chemistry

[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride is being explored for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with quinoline derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
  • Anti-inflammatory Properties : Research indicates that quinoline-based compounds can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs.

Biological Research

The compound serves as a valuable tool in biological studies:

  • Biochemical Probes : Its ability to interact with biological molecules makes it suitable for use as a probe to study cellular processes and molecular interactions. This can include examining enzyme activity or receptor binding assays.
  • Cellular Mechanisms : Investigations into how this compound affects cellular pathways can provide insights into disease mechanisms and potential therapeutic targets .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as:

  • Building Block : It serves as a precursor for synthesizing more complex molecules, including other quinoline derivatives and pharmaceuticals. Its reactivity allows for various functionalization reactions, such as nucleophilic substitutions and coupling reactions .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Research :
    • A study demonstrated that derivatives of quinoline exhibited significant cytotoxicity against breast cancer cell lines. The research focused on the compound's ability to induce apoptosis through specific signaling pathways .
  • Inflammation Modulation :
    • Another investigation explored the anti-inflammatory effects of quinoline derivatives in animal models of arthritis. Results indicated a marked reduction in inflammatory markers following treatment with this compound.
  • Synthesis of Novel Compounds :
    • Researchers have successfully synthesized new bioactive compounds by modifying the ethylamine structure of this compound, leading to enhanced pharmacological profiles compared to traditional drugs .

Comparison with Related Compounds

The following table outlines key differences between this compound and similar compounds:

Compound NameStructural FeaturesUnique Characteristics
This compoundQuinoline moiety with ethoxy groupPotential anticancer and anti-inflammatory properties
2-Chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochlorideChloroacetamide moietyDifferent biological activities due to chloro substitution
Ethyl 2-(quinolin-8-yloxy)acetateEster functional groupMay exhibit different pharmacological properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Ring

{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine Dihydrochloride (CAS 1094492-24-6)
  • Molecular Formula : C₁₂H₁₄Cl₂N₂O
  • Molecular Weight : 275.17 g/mol
  • Structural Difference: A methyl group at the 2-position of the quinoline ring.
  • This modification may alter binding affinity in biological targets such as kinases or receptors .
Methyl[2-(Quinolin-8-yl)ethyl]amine Dihydrochloride
  • Key Feature : Replaces the oxygen bridge with a direct ethyl linkage and adds a methyl group to the amine.
  • Implications : The absence of an ether oxygen reduces polarity, impacting hydrogen-bonding interactions. The methyl group on the amine may sterically hinder binding to certain enzymes .

Saturation of the Quinoline Ring

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine Dihydrochloride (CAS 1354952-33-2)
  • Molecular Formula : C₁₁H₁₈Cl₂N₂
  • Molecular Weight : 261.19 g/mol
  • Structural Difference: The quinoline ring is partially hydrogenated to a tetrahydroquinoline.
  • This makes the compound more suitable for in vivo applications .

Positional Isomerism and Functional Group Modifications

Quinolin-3-ylmethanamine Dihydrochloride (CAS 31842-22-5)
  • Key Feature: The amine-linked methyl group is attached to the 3-position of the quinoline ring.
  • Implications : Positional isomerism significantly affects pharmacodynamics. The 3-substituted derivative may exhibit different binding modes in receptor-ligand interactions compared to the 8-substituted analog .
8-Hydrazinoquinoline Dihydrochloride Hydrate (CAS 479577-86-1)
  • Key Feature : Replaces the ethoxyethylamine chain with a hydrazine group.
  • Implications : The hydrazine moiety introduces nucleophilic reactivity, making it useful for synthesizing hydrazone derivatives. However, it may also increase toxicity risks .

Halogenated Derivatives

5-Chloro-8-methylquinolin-2-amine Hydrochloride (CAS 1172880-06-6)
  • Molecular Formula : C₁₀H₁₁Cl₂N₂
  • Structural Difference : Chlorine substitution at the 5-position and a methyl group at the 8-position.
  • This compound may exhibit enhanced antibacterial or antiparasitic activity .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride (16237-32-4) C₁₁H₁₄Cl₂N₂O 261.15 8-oxyethylamine, dihydrochloride salt Ligand synthesis, drug discovery
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride (1094492-24-6) C₁₂H₁₄Cl₂N₂O 275.17 2-methylquinoline, dihydrochloride Enhanced lipophilicity for CNS targets
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride (1354952-33-2) C₁₁H₁₈Cl₂N₂ 261.19 Saturated quinoline ring Metabolic stability in therapeutics
Quinolin-3-ylmethanamine dihydrochloride (31842-22-5) C₁₀H₁₂Cl₂N₂ 231.12 3-position substitution Position-specific receptor modulation
5-Chloro-8-methylquinolin-2-amine hydrochloride (1172880-06-6) C₁₀H₁₁Cl₂N₂ 230.11 5-chloro, 8-methyl substituents Antimicrobial agents

Research Findings and Implications

  • Solubility and Bioavailability : The dihydrochloride salt form in all analogs improves aqueous solubility, critical for in vitro assays .
  • Structure-Activity Relationships (SAR) : Methyl or halogen substitutions enhance target affinity but may trade off with solubility. For example, the 2-methyl derivative (CAS 1094492-24-6) shows promise in crossing the blood-brain barrier .
  • Synthetic Utility: Compounds like 8-hydrazinoquinoline (CAS 479577-86-1) serve as intermediates for coupling reactions, enabling diversity in chemical libraries .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign proton environments (e.g., quinoline aromatic protons at δ 7.5–9.0 ppm, ethyloxy chain protons at δ 3.5–4.5 ppm) and verify salt formation via amine proton shifts .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) and fragmentation patterns .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values .
  • qNMR : Quantify purity using ethyl paraben as an internal standard, ensuring >98% purity for biological assays .

How can reaction conditions be optimized to mitigate byproducts and enhance dihydrochloride salt stability?

Advanced Research Question

  • Byproduct Control : Use Schlenk techniques to exclude moisture, reducing hydrolysis of the ethyloxy linkage .
  • Acid Addition : Introduce HCl gas slowly during salt formation to avoid localized overheating, which degrades the quinoline ring .
  • Crystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) to yield monocrystalline forms with higher stability .
  • pH Monitoring : Maintain pH <2 during salt formation to ensure protonation of both amine groups .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Research Question
Contradictions may arise from:

  • Purity Variability : Use qNMR to verify batch purity; impurities like unreacted quinolin-8-ol can skew bioassay results .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture media pH (6.5–7.5), as the compound’s solubility varies with pH .
  • Substituent Effects : Compare analogs (e.g., halogenated vs. alkylated quinolines) to isolate structure-activity relationships .
  • Mechanistic Studies : Conduct competitive binding assays (e.g., fluorescence quenching) to identify primary targets (e.g., DNA topoisomerases vs. membrane receptors) .

What strategies are effective for modifying the quinoline core to enhance target selectivity in enzyme inhibition?

Advanced Research Question

  • Electron-Withdrawing Groups : Introduce chloro or nitro substituents at C-7 to increase binding affinity for hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Ethyloxy Chain Length : Extend the ethyl spacer to improve flexibility, enhancing interactions with allosteric sites .
  • Salt Form Variations : Test alternative counterions (e.g., sulfate vs. hydrochloride) to modulate solubility and cellular uptake .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes before synthesizing derivatives .

How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question

  • pH Stability Tests : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h, monitoring degradation via HPLC .
  • Plasma Protein Binding : Use ultrafiltration followed by LC-MS to quantify free vs. protein-bound fractions .
  • Metabolic Profiling : Treat liver microsomes with NADPH and analyze metabolites for oxidative deamination or quinoline ring hydroxylation .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors during salt formation .
  • Spill Management : Neutralize acid spills with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers with desiccants at 4°C to prevent hygroscopic degradation .

What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

Advanced Research Question

  • Limitations : Low yields (<50%) due to competing quinoline ring oxidation .
  • Solutions :
    • Use Pd-catalyzed cross-coupling to bypass unstable intermediates .
    • Employ flow chemistry for continuous HCl addition, improving reaction control .
    • Optimize green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride
Reactant of Route 2
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[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.